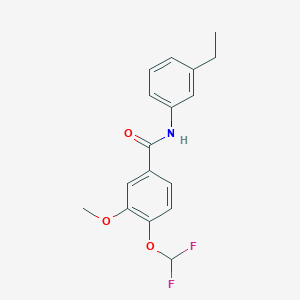
4-(difluoromethoxy)-N-(3-ethylphenyl)-3-methoxybenzamide
Description
4-(difluoromethoxy)-N-(3-ethylphenyl)-3-methoxybenzamide is an organic compound that features a difluoromethoxy group, an ethylphenyl group, and a methoxybenzamide group
Properties
Molecular Formula |
C17H17F2NO3 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
4-(difluoromethoxy)-N-(3-ethylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C17H17F2NO3/c1-3-11-5-4-6-13(9-11)20-16(21)12-7-8-14(23-17(18)19)15(10-12)22-2/h4-10,17H,3H2,1-2H3,(H,20,21) |
InChI Key |
QIAFAZMUZROPNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions often require specific catalysts and reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic protodeboronation and the use of vapor-phase reactors are employed to facilitate the synthesis of fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)-N-(3-ethylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the compound’s structure .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
4-(difluoromethoxy)-N-(3-ethylphenyl)-3-methoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-N-(3-ethylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated benzamides and derivatives with difluoromethoxy groups. Examples include trifluoromethylpyridines and other fluorinated organic compounds .
Uniqueness
4-(difluoromethoxy)-N-(3-ethylphenyl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


